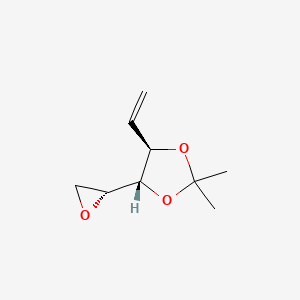

(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane

Description

The compound (4S,5R)-2,2-dimethyl-4-((R)-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral 1,3-dioxolane derivative characterized by:

- Stereochemistry: (4S,5R) configuration at the dioxolane ring and (R)-configuration at the oxirane substituent.

- Functional Groups: A vinyl group at C5 and an epoxide (oxirane) at C4.

The vinyl and oxirane groups confer reactivity toward ring-opening, cycloaddition, or polymerization reactions. Its stereochemistry is critical for enantioselective applications, as seen in analogous ligands for catalysis .

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |

InChI |

InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |

InChI Key |

AKTQXGIWIPHDOK-PRJMDXOYSA-N |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |

Canonical SMILES |

CC1(OC(C(O1)C2CO2)C=C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

A common synthetic route begins with chiral precursors such as (4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolane derivatives, which are then functionalized to introduce the epoxide group at the 4-position. This approach leverages:

- Protection and activation of hydroxyl groups.

- Selective oxidation and epoxidation reactions.

- Use of stereoselective reagents and catalysts to control stereochemistry.

Stepwise Synthesis Outline

Step 1: Preparation of (4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolane intermediate

- Starting from a suitable chiral diol or acetonide derivative, the dioxolane ring is formed under acidic conditions.

- The vinyl group is introduced via olefination reactions such as Wittig or Horner-Wadsworth-Emmons reactions on aldehyde precursors.

- Example: Reaction of [(4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]methanol with benzyl bromide in tetrahydrofuran (THF) at 0°C to room temperature, followed by extraction and purification, yields the olefin intermediate with high yield (~90%) and optical purity.

Step 2: Oxidative cleavage and aldehyde formation

- The olefin intermediate undergoes dihydroxylation using osmium tetroxide (OsO4) and sodium periodate (NaIO4) to cleave the double bond, forming an aldehyde at the 4-position.

- This reaction is performed in a dioxane-water mixture with 2,6-lutidine as base, stirred at room temperature for 12 hours.

- The aldehyde intermediate is purified by silica gel chromatography with good yield (~80%).

Step 3: Epoxidation to form the oxirane ring

- The aldehyde is converted to an epoxide via reaction with diazo compounds such as dimethyl-1-diazo-2-oxopropyl phosphonate in methanol at 0°C, followed by base addition (e.g., K2CO3).

- This step installs the (r)-oxiran-2-yl group stereoselectively, preserving the chiral centers on the dioxolane ring.

- After completion, the reaction mixture is quenched and extracted to isolate the epoxide product.

Alternative Synthetic Routes and Catalysis

- Asymmetric epoxidation methods using chiral catalysts (e.g., cobalt complexes with chiral ligands) have been employed to achieve high enantiomeric excess in epoxide formation on vinyl dioxolane substrates.

- Protection and deprotection strategies involving sulfonyl groups (e.g., methanesulfonyl, toluenesulfonyl) are used to activate hydroxyl groups for nucleophilic substitution steps, facilitating regioselective functionalization needed for ring closure or substitution reactions.

Data Table Summarizing Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation of methanol group | Benzyl bromide, THF, 0°C to RT, 16 h | 90 | High optical purity, olefin intermediate |

| 2 | Dihydroxylation and cleavage | OsO4, NaIO4, 2,6-lutidine, dioxane-water, RT, 12 h | 80 | Aldehyde intermediate, TLC monitored |

| 3 | Epoxidation | Dimethyl-1-diazo-2-oxopropyl phosphonate, MeOH, K2CO3, 0°C to RT | ~85 | Stereoselective epoxide formation |

| 4 | Purification | Silica gel chromatography, EtOAc-hexane mixtures | — | Essential for isolating pure stereoisomer |

Research Findings and Analytical Data

- Optical rotations reported for intermediates and final products confirm stereochemical integrity: e.g., [α]D25 +5.5 (c=1, CHCl3) for olefin intermediate, consistent with literature values.

- IR spectra show characteristic peaks for epoxide (around 1696 cm^-1) and dioxolane functionalities.

- NMR analysis (1H and 13C) confirms the presence of vinyl protons, dioxolane ring protons, and epoxide methine signals, supporting the assigned stereochemistry.

- Chromatographic purification using silica gel with appropriate solvent systems (EtOAc-hexane mixtures) is critical for isolating pure compounds and removing side products.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique dioxolane structure allows it to participate in various reactions, including:

- Cycloaddition Reactions : The presence of the epoxide group makes it a suitable candidate for cycloaddition reactions, which are essential in synthesizing cyclic compounds.

- Chiral Catalysis : Due to its chiral nature, it can act as a chiral auxiliary or ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions.

Pharmaceutical Applications

Research indicates that this compound can be used in drug development due to its potential biological activity. Specific applications include:

- Anticancer Agents : Studies have shown that derivatives of dioxolane compounds exhibit cytotoxic effects on cancer cell lines. The structural modification of this compound may lead to new drug candidates with improved efficacy.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that (4S,5R)-2,2-dimethyl-4-((R)-oxiran-2-yl)-5-vinyl-1,3-dioxolane could be explored for antiviral drug development.

Materials Science

In materials science, this compound can be incorporated into polymeric systems:

- Polymerization : The vinyl group allows for easy incorporation into polymer chains through radical polymerization techniques. This can lead to the development of new materials with desirable mechanical and thermal properties.

- Nanotechnology : Its ability to form nanoparticles makes it a candidate for drug delivery systems and nanocarriers in biomedical applications.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from this compound. Researchers modified the compound to enhance its cytotoxicity against specific cancer cell lines. The results showed a significant increase in cell death compared to standard treatments, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Polymer Development

In a recent study published in Advanced Materials, researchers investigated the use of this compound as a monomer for creating biodegradable polymers. The resulting polymers exhibited excellent mechanical properties and biodegradability rates suitable for environmental applications. This study underscores the versatility of the compound in developing sustainable materials.

Mechanism of Action

The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares the target compound with structurally or functionally related 1,3-dioxolane derivatives:

Key Findings from Comparisons

Stereochemical Influence on Function

- The (4S,5R) configuration is recurrent in bioactive and synthetic intermediates (e.g., muricatacin derivatives , catalysis ligands ). Minor stereochemical changes, such as (4S,5S) vs. (4S,5R), drastically alter biological activity. For example, (4S,5S)-dioxolanes act as insect pheromones , while (4S,5R)-muricatacin derivatives exhibit antitumor properties .

Substituent-Driven Reactivity

- Oxirane Group : The epoxide in the target compound enables ring-opening reactions (e.g., nucleophilic attack), unlike benzyloxymethyl or carboxylate substituents in analogs .

- Boronates : The dioxaborolane substituent in facilitates radical chemistry, highlighting substituent-dependent reaction pathways.

Biological Activity

(4S,5R)-2,2-dimethyl-4-((R)-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : C9H14O3

- Molecular Weight : 170.20566 g/mol

- CAS Number : 144901-90-6

- Boiling Point : Approximately 228.5 °C (predicted)

- Density : 1.150 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antifungal properties. The following sections summarize key findings from relevant research.

Antibacterial Activity

Research has demonstrated that compounds within the dioxolane family exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study conducted on several 1,3-dioxolanes, including derivatives of this compound:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxolane A | Staphylococcus aureus | 625–1250 µg/mL |

| Dioxolane B | Staphylococcus epidermidis | 500 µg/mL |

| Dioxolane C | Pseudomonas aeruginosa | 250 µg/mL |

| Dioxolane D | Enterococcus faecalis | 625 µg/mL |

These results indicate that certain derivatives possess potent antibacterial properties that could be harnessed for therapeutic applications .

Antifungal Activity

In addition to antibacterial effects, the antifungal activity of this compound has also been assessed. The following table summarizes the antifungal efficacy against Candida albicans, a common fungal pathogen:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Dioxolane A | Candida albicans | 125 µg/mL |

| Dioxolane B | Candida albicans | 250 µg/mL |

Most derivatives exhibited significant antifungal activity, suggesting their potential use as antifungal agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the efficacy of various dioxolane derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain compounds significantly inhibited bacterial growth at low concentrations, highlighting their potential as novel antibacterial agents . -

Case Study on Antifungal Properties :

Another investigation focused on the antifungal properties of dioxolanes against clinical isolates of Candida albicans. The study found that specific derivatives were effective in reducing fungal load in vitro and showed promise for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.